

Technical Guide: NMR Spectral Data of 2-Ethynylpyrimidine

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Compound of Interest

Compound Name: 2-Ethynylpyrimidine

Cat. No.: B1314018

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Introduction

2-Ethynylpyrimidine is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its rigid structure, afforded by the pyrimidine ring and the ethynyl group, makes it a valuable building block in the design of novel therapeutic agents and functional materials. Accurate characterization of this molecule is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating its structure and electronic properties. This technical guide provides an in-depth overview of the NMR spectral data for **2-ethynylpyrimidine**, including experimental and predicted data, detailed experimental protocols, and a structural visualization to aid in spectral assignment.

Molecular Structure and Atom Numbering

The structure of **2-ethynylpyrimidine** with the standard numbering convention for the pyrimidine ring and the ethynyl protons is presented below. This numbering is used for the assignment of NMR signals.

Caption: Molecular structure of **2-ethynylpyrimidine** with atom numbering for NMR spectral assignment.

Experimental NMR Spectral Data

Obtaining precise, publicly available NMR data for free **2-ethynylpyrimidine** has proven to be challenging. However, analysis of metal-coordinated **2-ethynylpyrimidine** provides valuable insight into the expected chemical shifts. The following data is derived from studies on gold(I) and platinum(II) complexes of **2-ethynylpyrimidine**.^[1] It is important to note that coordination to a metal center can induce shifts in the NMR signals compared to the free ligand.

¹H NMR Spectral Data (Coordinated 2-Ethynylpyrimidine)

The proton NMR data for the pyrimidine moiety in a metal complex, which serves as an approximation for the free ligand, reveals a characteristic downfield doublet and triplet pattern.^[1]

Proton	Multiplicity	Chemical Shift (δ) ppm	Coupling Constant (J) Hz	Integration
H4, H6	Doublet (d)	~8.6	~5.0	2H
H5	Triplet (t)	~7.2	~5.0	1H

Note: The chemical shift of the acetylenic proton (H8) is not reported in the available data for the coordinated ligand.

¹³C NMR Spectral Data

As of the latest literature search, experimental ¹³C NMR data for **2-ethynylpyrimidine** is not readily available in the public domain.

Predicted NMR Spectral Data

To supplement the limited experimental data, ¹H and ¹³C NMR spectra were predicted using advanced computational algorithms. These predictions provide a more complete, albeit theoretical, dataset for **2-ethynylpyrimidine**.

Predicted ¹H NMR Spectral Data

Proton	Multiplicity	Predicted Chemical Shift (δ) ppm
H4, H6	Doublet (d)	8.85
H5	Triplet (t)	7.45
H8	Singlet (s)	3.40

Predicted ^{13}C NMR Spectral Data

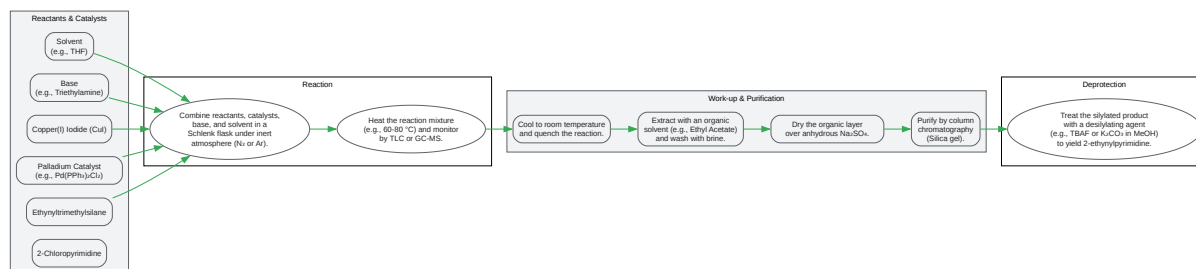
Carbon	Predicted Chemical Shift (δ) ppm
C2	145.0
C4, C6	158.0
C5	122.0
C7	81.0
C8	79.0

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the synthesis of **2-ethynylpyrimidine** and the acquisition of its NMR spectra, based on established methodologies for similar compounds.

Synthesis of 2-Ethynylpyrimidine via Sonogashira Coupling

The synthesis of **2-ethynylpyrimidine** is commonly achieved through a Sonogashira cross-coupling reaction.[2] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper system. A typical protocol is outlined below.



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Caption: General workflow for the synthesis of **2-ethynylpyrimidine** via Sonogashira coupling.

NMR Sample Preparation and Data Acquisition

A standardized protocol for preparing a sample of **2-ethynylpyrimidine** for NMR analysis and acquiring the spectra is as follows:

- Sample Preparation:
 - Weigh approximately 5-10 mg of purified **2-ethynylpyrimidine**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.

- ^1H NMR Acquisition:
 - The ^1H NMR spectrum should be recorded on a spectrometer operating at a frequency of 400 MHz or higher.
 - The spectral width should be set to encompass all expected proton signals (typically 0-10 ppm).
 - A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve an adequate signal-to-noise ratio.
 - The relaxation delay should be set to at least 1-2 seconds.
 - The free induction decay (FID) should be Fourier transformed with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz).
 - The spectrum should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- ^{13}C NMR Acquisition:
 - The ^{13}C NMR spectrum should be recorded on the same spectrometer, operating at the corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ^1H instrument).
 - A proton-decoupled pulse sequence should be used to simplify the spectrum to singlets for each unique carbon.
 - The spectral width should be set to cover the expected range for aromatic and alkynyl carbons (typically 0-160 ppm).
 - A significantly larger number of scans will be required compared to ^1H NMR (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
 - The relaxation delay should be set to 2-5 seconds to ensure quantitative observation of all carbon signals, including quaternary carbons.
 - The FID should be processed similarly to the ^1H spectrum.

- The spectrum should be referenced to the deuterated solvent peaks.

Conclusion

This technical guide provides a summary of the available and predicted NMR spectral data for **2-ethynylpyrimidine**. While experimental data for the free ligand is limited, the information from its metal complexes, combined with computational predictions, offers a solid foundation for its characterization. The detailed protocols for synthesis and NMR analysis are intended to assist researchers in the successful preparation and characterization of this important heterocyclic compound, thereby facilitating its application in drug discovery and materials science.

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References

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